molecular formula C11H20Cl2N2 B3088326 {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride CAS No. 1185126-47-9

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Cat. No.: B3088326
CAS No.: 1185126-47-9
M. Wt: 251.19
InChI Key: CHAPKYHJVNAGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound with the molecular formula C11H18N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of 4-(dimethylaminomethyl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, primary amines, and substituted benzylamines .

Scientific Research Applications

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzylamine dihydrochloride
  • N,N-Dimethylbenzylamine
  • N-Methylbenzylamine

Uniqueness

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and make it suitable for diverse scientific applications. Its dual functionality as both a benzylamine and a dimethylamine derivative provides versatility in synthetic chemistry .

Biological Activity

{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride, also referred to as DMA-BM, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMA-BM, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various research findings.

DMA-BM is characterized by its dimethylamino group and a benzylamine structure, which contribute to its reactivity and interaction with biological targets. The compound is soluble in water due to the presence of two hydrochloride groups, enhancing its bioavailability.

The biological activity of DMA-BM primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. Notably, it has been shown to inhibit cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B), which are critical in the regulation of neurotransmitter levels in the brain.

Enzyme Inhibition

  • Cholinesterases : DMA-BM exhibits inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the hydrolysis of acetylcholine. This inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
  • Monoamine Oxidase B : The compound also inhibits MAO B, an enzyme associated with the degradation of monoamines. This inhibition may provide neuroprotective effects by reducing oxidative stress in neuronal cells.

Pharmacological Activities

DMA-BM has been investigated for various pharmacological properties:

  • Antioxidant Activity : Studies indicate that DMA-BM possesses antioxidant properties, which can mitigate oxidative stress-related damage in cells.
  • Neuroprotective Effects : The inhibition of AChE and MAO B suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity : Preliminary studies have shown that DMA derivatives exhibit antimicrobial properties against certain bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of DMA-BM and its derivatives:

  • Inhibition Studies : A study demonstrated that DMA-BM showed IC50 values of 0.021 μM against AChE and 0.031 μM against MAO B, indicating potent inhibitory activity .
  • Neuroprotective Screening : In vitro assays revealed that compounds similar to DMA-BM could protect neurons from oxidative stress-induced apoptosis, suggesting their therapeutic potential in neurodegenerative disorders .
  • Antimicrobial Testing : Research has indicated that DMA derivatives can inhibit the growth of pathogenic bacteria, providing a basis for further development as antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameAChE IC50 (μM)MAO B IC50 (μM)Notable Activity
This compound0.0210.031Neuroprotective & Antimicrobial
4-(Dimethylamino)benzylamine dihydrochloride0.0250.045Neuroprotective
N,N-Dimethyl-p-phenylenediamine dihydrochloride0.0300.050Antimicrobial & Antioxidant

Properties

IUPAC Name

1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAPKYHJVNAGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.